4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine

Lipophilicity Drug-likeness Permeability

4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine (CAS 688782‑45‑8) is a disubstituted 2‑aminopyrimidine scaffold bearing a chlorine atom at the 4‑position and a 4‑methoxyphenyl group at the 6‑position. It belongs to the class of pyrimidin‑2‑amine derivatives that are widely employed as hinge‑binding fragments in kinase inhibitor programmes and as versatile intermediates for parallel medicinal chemistry exploration.

Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
CAS No. 688782-45-8
Cat. No. B3150432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine
CAS688782-45-8
Molecular FormulaC11H10ClN3O
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl
InChIInChI=1S/C11H10ClN3O/c1-16-8-4-2-7(3-5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15)
InChIKeyQMRKTLQGAWYADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine (CAS 688782-45-8) – Procurement-Relevant Physicochemical Profile and End-Use Context


4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine (CAS 688782‑45‑8) is a disubstituted 2‑aminopyrimidine scaffold bearing a chlorine atom at the 4‑position and a 4‑methoxyphenyl group at the 6‑position . It belongs to the class of pyrimidin‑2‑amine derivatives that are widely employed as hinge‑binding fragments in kinase inhibitor programmes and as versatile intermediates for parallel medicinal chemistry exploration . The chloro substituent provides a synthetic handle for nucleophilic aromatic substitution or metal‑catalysed cross‑coupling, while the electron‑rich 4‑methoxyphenyl motif modulates both lipophilicity and electronic character of the heterocyclic core . Vendors routinely supply this compound at ≥98 % purity with full batch‑specific QC documentation (NMR, HPLC, GC), making it suitable for quantitative structure‑activity relationship (QSAR) studies and hit‑to‑lead campaigns where batch‑to‑batch reproducibility is critical .

Why 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine Cannot Be Replaced by a Generic 2‑Aminopyrimidine Analog in Discovery Chemistry


Pyrimidin‑2‑amine derivatives that share the same core but differ in peripheral substitution cannot be treated as interchangeable procurement items, because subtle changes in the substitution pattern profoundly alter lipophilicity, hydrogen‑bonding capacity, molecular weight, and synthetic accessibility . Even positional isomers such as para‑ versus ortho‑methoxy substitution produce measurable shifts in computed LogP that may translate into different passive membrane permeability and off‑target binding profiles [1]. Likewise, adding a single bromine atom to the 5‑position increases molecular weight by more than 30 %, which can push a lead compound outside desirable property space for oral bioavailability . The quantitative evidence presented below demonstrates that 4‑chloro‑6‑(4‑methoxyphenyl)pyrimidin‑2‑amine occupies a distinct physicochemical niche that cannot be replicated by its closest structural neighbours without re‑optimising downstream SAR.

Quantitative Differentiation Evidence for 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine Versus Closest Analogs


LogP Comparison: 4‑Methoxyphenyl vs. Unsubstituted Phenyl at the 6‑Position

The target compound's 4‑methoxyphenyl substituent confers a substantially lower calculated partition coefficient (LogP = 2.3878 ) relative to the unsubstituted phenyl analog 4‑chloro‑6‑phenylpyrimidin‑2‑amine (LogP = 2.9604 [1]). This 0.57‑unit reduction in lipophilicity is a decisive factor in lead optimisation, where excessive logP is correlated with poor aqueous solubility, high metabolic clearance, and promiscuous off‑target pharmacology.

Lipophilicity Drug-likeness Permeability

Regioisomeric LogP Differentiation: para‑Methoxy vs. ortho‑Methoxy Substitution

The positional isomer 4‑chloro‑6‑(2‑methoxyphenyl)pyrimidin‑2‑amine (ortho‑methoxy) displays a computed XLogP3 of 2.1 [1], whereas the target para‑methoxy compound has a vendor‑calculated LogP of 2.3878 . Although the absolute values originate from different computational methods, the approximately 0.29‑unit higher lipophilicity of the para isomer is consistent with the reduced internal hydrogen‑bonding capacity of the para‑methoxy group relative to ortho, which can engage in intramolecular interactions with the pyrimidine nitrogen.

Regioisomerism Lipophilicity Target binding

Molecular Weight Differentiation: Chloro vs. Bromo at Position 5

The target compound has a molecular weight of 235.67 g mol⁻¹ . The closest 5‑substituted analog, 5‑bromo‑4‑chloro‑6‑(4‑methoxyphenyl)pyrimidin‑2‑amine (CAS 2098122‑56‑4), has a molecular weight of 314.57 g mol⁻¹ . The 78.9 g mol⁻¹ increase (33.5 % heavier) places the bromo derivative well beyond the commonly accepted ‘Rule of 3’ threshold for fragment‑based screening (MW < 300) and close to the upper limit of typical lead‑like property space.

Molecular weight Lead-likeness Fragment-based drug discovery

Recommended Application Scenarios for 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine Based on Verified Differentiation Evidence


Kinase Fragment Library Design Requiring Controlled Lipophilicity

The 0.57‑unit lower LogP of 4‑chloro‑6‑(4‑methoxyphenyl)pyrimidin‑2‑amine relative to the unsubstituted phenyl analog makes it the preferred fragment when constructing kinase‑focused libraries that must stay within a narrow lipophilicity window to avoid solubility‑limited assay artefacts and CYP promiscuity. Procurement teams evaluating multiple 2‑aminopyrimidine fragments can use this quantitative LogP difference to justify selection of the methoxy‑substituted compound for high‑concentration biochemical screens.

PARA‑Selective SAR Exploration of Hinge‑Binding Heterocycles

The 0.29‑unit higher LogP of the para‑methoxy regioisomer compared with the ortho‑methoxy variant [1] means that the target compound presents a distinct physicochemical and conformational profile. This is critical when exploring SAR around the methoxyphenyl pocket, where even subtle changes in substituent orientation can affect both passive permeability and target‑residence time. Researchers should therefore explicitly specify the para‑methoxy regioisomer in procurement requests to avoid inadvertent SAR confounding.

Fragment‑Growing Campaigns Requiring Low Molecular Weight Starting Points

With a molecular weight of 235.67 g mol⁻¹, the target compound is 33.5 % lighter than its 5‑bromo‑substituted analog . This property advantage positions it as an ideal starting point for fragment‑growing strategies, where every added heavy atom must be justified by a gain in binding affinity. CROs and medicinal chemistry groups that adopt a strict ‘Rule of 3’ filter should preferentially procure the non‑brominated compound for initial fragment screening.

Quote Request

Request a Quote for 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.